3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one
CAS No.: 944896-15-5
Cat. No.: VC11625614
Molecular Formula: C8H7F3N2O
Molecular Weight: 204.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944896-15-5 |
|---|---|
| Molecular Formula | C8H7F3N2O |
| Molecular Weight | 204.1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Functional Groups
The compound’s backbone consists of a fused bicyclic system: a benzene ring fused to a partially saturated six-membered ring (4,5,6,7-tetrahydro-1H-indazole). The saturation of the six-membered ring reduces aromaticity, imparting conformational flexibility. Key functional groups include:
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Trifluoromethyl group (-CF₃) at position 3, which enhances metabolic stability and lipophilicity .
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Ketone group (-C=O) at position 6, introducing polarity and reactivity for further derivatization .
The molecular formula is inferred as C₈H₇F₃N₂O, with a molecular weight of 204.15 g/mol (calculated from analogs in ). The presence of the ketone differentiates it from the closely related 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (C₈H₉F₃N₂, MW 190.17 g/mol) .
Tautomerism and Stereoelectronic Effects
Indazoles exhibit tautomerism between 1H- and 2H- forms, but the -CF₃ group at position 3 stabilizes the 1H-tautomer due to electron-withdrawing effects . X-ray crystallography of analogous compounds (e.g., 3-CF₃-4,5,6,7-tetrafluoroindazole) confirms planar geometry and intramolecular hydrogen bonding between N1-H and the ketone oxygen . The -CF₃ group also induces a Mills-Nixon effect, distorting the π-electron distribution in the bicyclic system .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one likely follows a cyclocondensation approach, as demonstrated for related tetrahydroindazoles :
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Starting Material: A cyclohexanone derivative substituted with a trifluoromethyl group (e.g., 3-(trifluoromethyl)cyclohexan-1-one).
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Cyclization: Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in methanol under acidic conditions .
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Aromatization: Optional dehydrogenation to restore aromaticity, though the ketone group may preclude this step .
Representative Reaction Scheme:
Optimization and Yield
In a similar synthesis of 3-CF₃-4,5,6,7-tetrafluoroindazole, yields reached 79% when starting from purified octafluoroacetophenone . For non-fluorinated analogs, yields of 65–98% are achievable using hydrazine hydrate in refluxing methanol . Key challenges include controlling byproducts from over-reaction at the electrophilic carbonyl carbon .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: A strong carbonyl (C=O) stretch is expected near 1700–1715 cm⁻¹, consistent with cyclohexanone-derived indazoles . The N-H stretch appears as a broad peak near 3300–3500 cm⁻¹ .
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¹H NMR: Key signals include:
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¹³C NMR: The ketone carbon resonates at δ 205–210 ppm, while the CF₃ carbon appears as a quartet (²JCF ≈ 35 Hz) near δ 120–125 ppm .
Thermodynamic and Solubility Data
| Property | Value (Predicted) | Source Analogs |
|---|---|---|
| Melting Point | 160–165°C | |
| LogP (Partition Coefficient) | 1.8–2.3 | |
| Solubility | Moderate in DMSO |
The reduced LogP compared to non-ketonated analogs (e.g., LogP 2.3 for 3-CF₃-tetrahydroindazole ) reflects the ketone’s polarity.
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